

# challenges and limitations observed in Bevasiranib clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevasiranib |           |
| Cat. No.:            | B13771529   | Get Quote |

# Bevasiranib Clinical Trials: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the challenges and limitations observed during the clinical development of **Bevasiranib**, a small interfering RNA (siRNA) therapeutic investigated for the treatment of wet age-related macular degeneration (wet AMD). The information is presented in a question-and-answer format to address specific issues and provide clarity on the outcomes of the clinical trial program.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **Bevasiranib** clinical trial program?

The Phase III clinical trial program for **Bevasiranib**, most notably the COBALT study, was terminated because it was unlikely to meet its primary endpoint.[1][2][3] An Independent Data Monitoring Committee (IDMC) reviewed preliminary data and concluded that **Bevasiranib**, when used as a maintenance therapy after initial treatment with Lucentis® (ranibizumab), was not likely to demonstrate a significant improvement in visual acuity compared to Lucentis® alone.[1][2]



Q2: Was the termination of the **Bevasiranib** trials related to safety concerns?

No, the termination was not primarily due to safety issues. Reports indicate that there were no systemic safety issues identified, and the local ocular safety profile was generally unremarkable.[1][2] The decision was driven by a lack of efficacy in meeting the predefined primary endpoint.

Q3: Was any clinical activity of **Bevasiranib** observed in the trials?

Preliminary data from the COBALT study suggested some level of clinical activity when **Bevasiranib** was used adjunctively with Lucentis®.[1][2] One report on preliminary results from the CARBON and COBALT studies mentioned that over 30% of patients receiving the combination therapy achieved at least a three-line improvement in visual acuity, which was suggested to be more than with Lucentis® alone.[4] However, these were preliminary findings, and the overall trial was not expected to achieve its primary endpoint, leading to its discontinuation.

Q4: What was the proposed mechanism of action for **Bevasiranib**?

**Bevasiranib** is a small interfering RNA (siRNA) designed to target and degrade the messenger RNA (mRNA) for Vascular Endothelial Growth Factor A (VEGF-A).[4][5] By silencing the gene responsible for producing VEGF-A, **Bevasiranib** aimed to reduce the levels of this protein, which is a key driver of angiogenesis and vascular permeability in wet AMD.[4][5] This approach differs from anti-VEGF antibody therapies like Lucentis®, which bind to and neutralize the VEGF-A protein itself.

## **Troubleshooting and Experimental Design Guidance**

Q1: We are designing a clinical trial for a novel siRNA therapeutic for an ocular disease. What can be learned from the **Bevasiranib** experience?

A key takeaway from the **Bevasiranib** trials is the challenge of demonstrating efficacy for a maintenance therapy following a potent initial treatment. The COBALT trial was designed to show that **Bevasiranib** could maintain the visual acuity gains achieved with Lucentis®, but with a less frequent dosing schedule.[4][6] This highlights the high bar for demonstrating non-inferiority or superiority in such a trial design.



Another consideration is the potential for a delayed onset of action for siRNA therapeutics compared to protein-based therapies. It was noted that the effects of **Bevasiranib** appeared to have a lag time, which might necessitate a different trial design to appropriately capture its therapeutic benefit.[4]

Q2: Our research focuses on VEGF signaling. How did **Bevasiranib**'s mechanism differ from existing anti-VEGF treatments?

**Bevasiranib**'s mechanism was novel in that it acted "upstream" by preventing the synthesis of new VEGF-A protein through RNA interference.[4] This is in contrast to monoclonal antibodies (e.g., ranibizumab, bevacizumab) that act "downstream" by binding to and neutralizing existing VEGF-A protein. The diagram below illustrates this difference in the VEGF signaling pathway.

## **Data from Clinical Trials**

Due to the early termination of the Phase III trials, a complete dataset on the primary and secondary endpoints was not made publicly available. The following tables summarize the intended design of the pivotal COBALT trial and the qualitative outcomes reported.

Table 1: Overview of the **Bevasiranib** Phase III COBALT Trial Design



| Parameter             | Description                                                                                                                                                                                                                                                                                                                |  |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Official Title        | A Phase 3, Randomized, Double-masked, Parallel-assignment Study of Intravitreal Bevasiranib Sodium, Administered Every 8 or 12 Weeks as Maintenance Therapy Following Three Injections of Lucentis® Compared With Lucentis® Monotherapy Every 4 Weeks in Patients With Exudative Age-Related Macular Degeneration (AMD)[6] |  |
| ClinicalTrials.gov ID | NCT00499590[6]                                                                                                                                                                                                                                                                                                             |  |
| Phase                 | Phase 3[6]                                                                                                                                                                                                                                                                                                                 |  |
| Study Design          | Randomized, Double-masked, Parallel-assignment[6]                                                                                                                                                                                                                                                                          |  |
| Number of Patients    | 338 enrolled[6]                                                                                                                                                                                                                                                                                                            |  |
| Primary Endpoint      | To compare the safety and effectiveness of Bevasiranib (every 8 or 12 weeks) after Lucentis® pre-treatment with Lucentis® alone (every 4 weeks).[6]                                                                                                                                                                        |  |
| Treatment Arms        | 1. Lucentis® monotherapy every 4 weeks. 2. Three initial Lucentis® injections followed by Bevasiranib (2.5mg) every 8 weeks.[6] 3. Three initial Lucentis® injections followed by Bevasiranib (2.5mg) every 12 weeks.[6]                                                                                                   |  |
| Status                | Terminated[6]                                                                                                                                                                                                                                                                                                              |  |

Table 2: Summary of Reported Outcomes and Limitations



| Outcome                  | Observation                                                                                                                                                        | Limitation                                                                                                                                                                                                                                            |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Efficacy (Visual Acuity) | The trial was unlikely to meet its primary endpoint of improvement in visual acuity.  [1][2] Preliminary data showed some activity when used with Lucentis®.[1][2] | Lack of statistically significant improvement in the primary endpoint led to trial termination. Specific quantitative data from the final analysis was not published.                                                                                 |
| Safety                   | No systemic safety issues were identified.[1][2] Local ocular safety was reported as "generally unremarkable".[1][2]                                               | While serious adverse events like endophthalmitis (1.3%), traumatic lens injury (0.7%), and retinal detachment (0.6%) are known risks for intravitreal injections, specific rates for the Bevasiranib arms were not detailed in available reports.[4] |
| Dosing Frequency         | The trial aimed to establish a less frequent maintenance dosing schedule (every 8 or 12 weeks) compared to the standard 4-week interval for Lucentis®.[6][7]       | The failure to meet the efficacy endpoint meant that the potential benefit of a less frequent dosing regimen could not be established.                                                                                                                |

## **Experimental Protocols**

The following is a description of the intended experimental protocol for the Phase III COBALT study, based on available information.

Study Title: Safety & Efficacy Study Evaluating the Combination of **Bevasiranib** & Lucentis Therapy in Wet AMD (COBALT)

Objective: To assess the safety and efficacy of **Bevasiranib** as a maintenance therapy in patients with wet AMD who have been initially treated with Lucentis®.

Inclusion Criteria:



- Age 50 years or older.[6]
- Diagnosis of predominantly classic, minimally classic, or occult with no classic subfoveal choroidal neovascularization secondary to AMD.[6]
- Best corrected visual acuity (BCVA) between 69 and 24 letters on the ETDRS chart (equivalent to 20/40 to 20/320 Snellen).[6]

#### **Exclusion Criteria:**

- Prior treatment for AMD in the study eye with anti-VEGF agents, steroids, photodynamic therapy, or radiation.
- Intraocular surgery in the study eye within 12 weeks of screening.
- · Advanced glaucoma.

Treatment Protocol: Patients were randomized into one of three treatment arms:

- Control Arm: Intravitreal injections of Lucentis® (ranibizumab) every 4 weeks.
- **Bevasiranib** 8-week Arm: Three initial monthly intravitreal injections of Lucentis®, followed by intravitreal injections of **Bevasiranib** (2.5mg) every 8 weeks.[6]
- **Bevasiranib** 12-week Arm: Three initial monthly intravitreal injections of Lucentis®, followed by intravitreal injections of **Bevasiranib** (2.5mg) every 12 weeks.[6]

Study Duration: The intended follow-up period was 104 weeks.[6]

Primary Outcome Measure: The primary endpoint was the proportion of patients losing fewer than 15 letters of visual acuity from baseline at a specified time point (e.g., 54 or 60 weeks).

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of **Bevasiranib** vs. Anti-VEGF Antibodies.





Click to download full resolution via product page

Caption: Bevasiranib COBALT Clinical Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ophthalmologyweb.com [ophthalmologyweb.com]
- 2. Opko Health, Inc. Announces Update on Phase III Clinical Trial of Bevasiranib; Company Decided to Terminate Clinical Study BioSpace [biospace.com]
- 3. Bevasiranib (Cand5) Wet AMD Discontinued | amdbook.org [amdbook.org]
- 4. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevasiranib for the treatment of wet, age-related macular degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]
- To cite this document: BenchChem. [challenges and limitations observed in Bevasiranib clinical trials]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13771529#challenges-and-limitations-observed-in-bevasiranib-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com